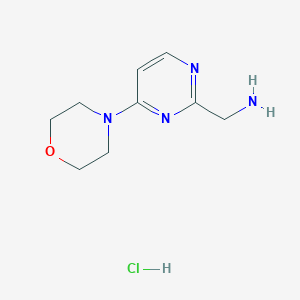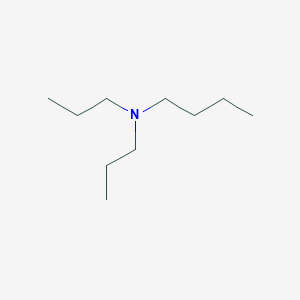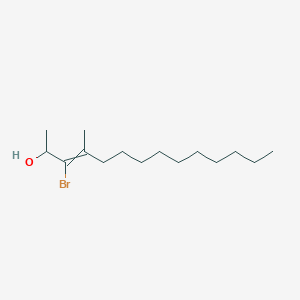
3-Bromo-4-methyltetradec-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-methyltetradec-3-en-2-ol is an organic compound that belongs to the class of brominated alcohols It is characterized by a bromine atom attached to a carbon chain with a double bond and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyltetradec-3-en-2-ol typically involves the bromination of a precursor compound. One common method is the bromination of 4-methyltetradec-3-en-2-ol using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration. This ensures the efficient production of the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-methyltetradec-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 4-methyltetradec-3-en-2-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as an amino or hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of 3-bromo-4-methyltetradec-3-en-2-one.
Reduction: Formation of 4-methyltetradec-3-en-2-ol.
Substitution: Formation of 3-amino-4-methyltetradec-3-en-2-ol or 3-hydroxy-4-methyltetradec-3-en-2-ol.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-methyltetradec-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-methyltetradec-3-en-2-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to alterations in their function. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4-methylpent-3-en-2-ol
- 3-Bromo-3-buten-1-ol
- 4-Bromo-2-methyl-3-butyn-2-ol
Comparison
3-Bromo-4-methyltetradec-3-en-2-ol is unique due to its longer carbon chain and the presence of both a bromine atom and a hydroxyl group. This combination of features imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, its longer carbon chain may enhance its hydrophobicity, making it more effective in certain industrial processes.
Eigenschaften
CAS-Nummer |
917883-15-9 |
|---|---|
Molekularformel |
C15H29BrO |
Molekulargewicht |
305.29 g/mol |
IUPAC-Name |
3-bromo-4-methyltetradec-3-en-2-ol |
InChI |
InChI=1S/C15H29BrO/c1-4-5-6-7-8-9-10-11-12-13(2)15(16)14(3)17/h14,17H,4-12H2,1-3H3 |
InChI-Schlüssel |
RKKQAEQWRFKNMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=C(C(C)O)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-Bis[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14175581.png)
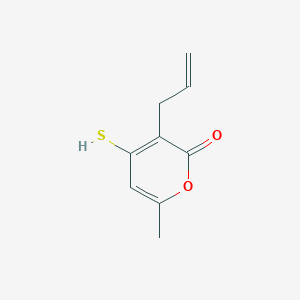
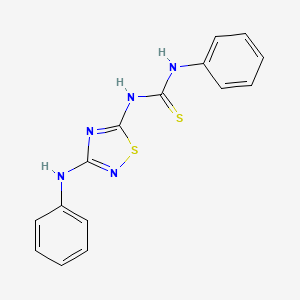
![{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14175606.png)
![N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide](/img/structure/B14175610.png)
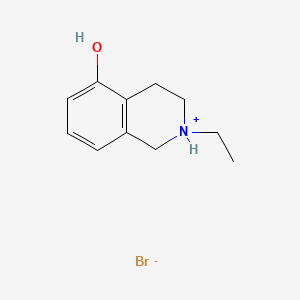
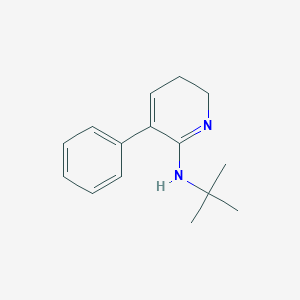
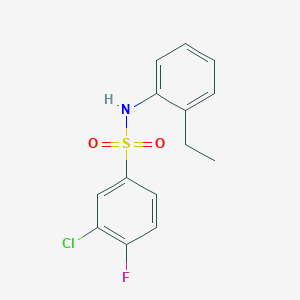
![1,1'-[1-(Dichloromethoxy)propane-2,2-diyl]dibenzene](/img/structure/B14175631.png)
![N-(2,4-Difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14175649.png)
![{[9-([1,1'-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14175650.png)
![N-(2-Cyanoethyl)-4'-(hexyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14175661.png)
